molecular formula C17H21NO2 B11178078 4,6,8,8,9-pentamethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

4,6,8,8,9-pentamethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11178078
M. Wt: 271.35 g/mol
InChI Key: YGQAIRFSRWLHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6,8,8,9-PENTAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound with a unique structure that includes multiple methyl groups and a chromeno-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8,8,9-PENTAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyridine core, followed by the introduction of methyl groups at specific positions. Common reagents used in these reactions include methylating agents such as methyl iodide and bases like potassium carbonate. The reaction conditions often involve refluxing in organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6,8,8,9-PENTAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,6,8,8,9-PENTAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6,8,8,9-PENTAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 7,7,8,9,9-Pentamethyl-2H,4H,4aH,5H,6H,7H,8H,9H,9bH-indeno[4,5-d][1,3]dioxine
  • Methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate

Uniqueness

4,6,8,8,9-PENTAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is unique due to its specific arrangement of methyl groups and the chromeno-pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

4,6,8,8,9-pentamethyl-6,7-dihydropyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C17H21NO2/c1-10-6-16(19)20-15-8-14-12(7-13(10)15)11(2)9-17(3,4)18(14)5/h6-8,11H,9H2,1-5H3

InChI Key

YGQAIRFSRWLHLF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C3C(=CC(=O)OC3=C2)C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.